tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate
Description
tert-Butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a fluorosulfonyl-substituted phenyl ring, and an ethyl linker. The fluorosulfonyl group (-SO₂F) is a strong electron-withdrawing substituent, which enhances reactivity in nucleophilic substitution reactions and influences physicochemical properties such as solubility and stability . This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for introducing sulfonamide functionalities or as a precursor for bioactive molecules. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., tert-butyl carbamates with halogenated aryl groups) are synthesized via Suzuki-Miyaura cross-coupling or reductive amination, as seen in related pathways .
Properties
Molecular Formula |
C13H18FNO4S |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-fluorosulfonylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18FNO4S/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)20(14,17)18/h5-9H,1-4H3,(H,15,16) |
InChI Key |
JUZABYIPXNNNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(fluorosulfonyl)phenyl ethylamine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce sulfonamides .
Scientific Research Applications
Tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The fluorosulfonyl group distinguishes this compound from analogs with chloro, fluoro, methanesulfonyl, or trifluoromethyl substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Effects : The fluorosulfonyl group enhances electrophilicity compared to -Cl or -CF₃, making it more reactive in cross-coupling or substitution reactions .
- Solubility : Compounds with polar groups (e.g., -SO₂F, -NH) exhibit better solubility in polar aprotic solvents, whereas -CF₃ or -Cl analogs are more lipophilic .
Stability and Reactivity
- Acid/Base Sensitivity : The Boc group is labile under acidic conditions (e.g., HCl/EtOAc in ), whereas -SO₂F may hydrolyze to sulfonic acids under basic conditions .
- Thermal Stability : tert-Butyl carbamates with -Cl or -CF₃ are stable at room temperature, but -SO₂F derivatives may require refrigeration to prevent decomposition .
Q & A
Q. What are the established synthetic routes for tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate?
The compound is synthesized via carbamate formation between 1-[4-(fluorosulfonyl)phenyl]ethylamine and tert-butyl chloroformate. Key steps include:
- Reaction Conditions : Conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.
- Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is used to deprotonate the amine and facilitate nucleophilic attack.
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
A combination of methods ensures structural validation:
- NMR Spectroscopy : H and C NMR confirm substituent integration and carbamate linkage (e.g., tert-butyl singlet at ~1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+Na] peak).
- X-ray Crystallography : Single-crystal analysis (using SHELX software) resolves stereochemistry and intermolecular interactions .
- IR Spectroscopy : Detects carbamate C=O stretch (~1700 cm) and sulfonyl S=O bands (~1350–1200 cm).
Q. What safety protocols are essential during handling?
Key precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors (fluorosulfonyl groups may release toxic gases).
- Storage : In airtight containers at 2–8°C, away from moisture and strong oxidizers .
Advanced Research Questions
Q. How can X-ray crystallography elucidate its structural and electronic properties?
Methodology :
- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure reflection intensities.
- Structure Solution : SHELXT (direct methods) generates initial phases .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy factors.
- Validation : Check for R-factor convergence (<5%) and analyze Hirshfeld surfaces for non-covalent interactions. Applications : Resolves fluorosulfonyl group geometry and tert-butyl steric effects on packing .
Q. What mechanistic insights govern its reactivity in nucleophilic substitutions?
The fluorosulfonyl group acts as a superior leaving group due to:
- Electron-Withdrawing Effects : Stabilizes transition states during SN2 reactions.
- Experimental Design : Kinetic studies (e.g., varying nucleophiles like amines or thiols in DMF) quantify reaction rates. Monitor progress via F NMR or HPLC .
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
Approach :
- Structural Modifications : Vary the phenyl ring substituents (e.g., halogens, methyl groups) and compare inhibitory potency.
- Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Example SAR Table :
| Substituent (R) | IC (μM) | Notes |
|---|---|---|
| -F | 0.45 | High selectivity |
| -Cl | 1.20 | Moderate activity |
| -SOCF | 0.12 | Enhanced potency |
| Data extrapolated from analogous carbamates . |
Q. Which computational strategies predict its binding affinity to biological targets?
Workflow :
- Docking Simulations : Use AutoDock Vina with protein structures (PDB) to identify binding poses.
- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) optimize geometry and calculate electrostatic potential maps.
- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to investigate its role as an enzyme inhibitor in vitro?
Protocol :
- Enzyme Assay : Incubate with target enzyme (e.g., protease) and fluorogenic substrate. Measure fluorescence quenching.
- Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- IC Determination : Fit dose-response curves using GraphPad Prism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
